2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines.
Preparation Methods
The synthesis of 2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One common approach involves the use of microwave-assisted multi-component reactions. This method typically involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions . Another method involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which facilitates the one-pot three-component fusion reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .
Chemical Reactions Analysis
2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including substitution reactions. For example, it reacts with sodium derivatives of pentane-2,4-dione, malonodinitrile, Meldrum acid, acetoacetic, cyanoacetic, and malonic esters to form the respective substituted derivatives . These reactions are typically carried out under mild conditions and result in the formation of products with diverse functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications. It exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antimicrobial drugs . Additionally, its unique structure and reactivity make it a valuable tool in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. Similar compounds include other thiadiazolo[3,2-a]pyrimidines, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine . These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and reactivity.
Properties
Molecular Formula |
C6H3BrFN3OS |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-bromo-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H3BrFN3OS/c1-2-3(8)4(12)11-6(9-2)13-5(7)10-11/h1H3 |
InChI Key |
DPRBAQUYUHMHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)SC(=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.